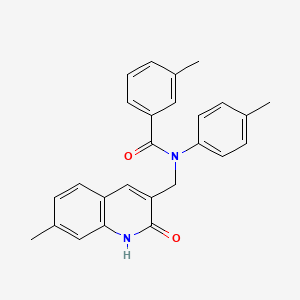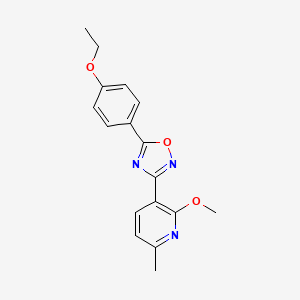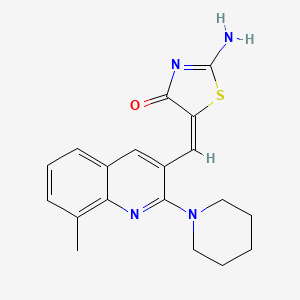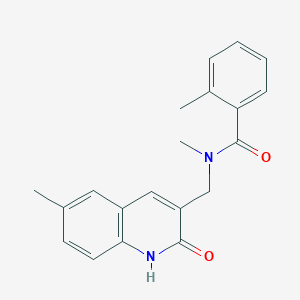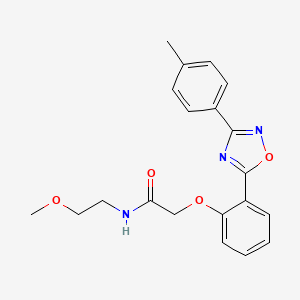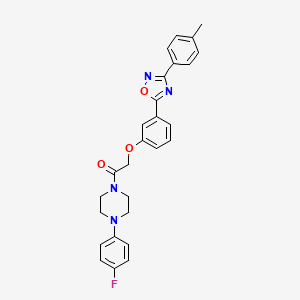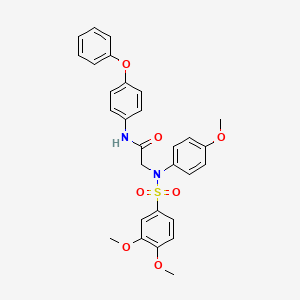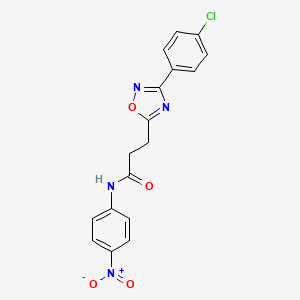
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have various biochemical and physiological effects when used in laboratory experiments. In
作用機序
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. Additionally, this compound has been found to inhibit the activity of various proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
When used in laboratory experiments, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain, inhibit cancer cell growth and proliferation, and have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide in laboratory experiments is its unique chemical structure, which allows for specific interactions with enzymes and proteins in the body. Additionally, this compound has been found to have low toxicity levels, making it safe for use in laboratory experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent and as a treatment for neurological disorders. Further studies could also be done to explore the potential interactions of this compound with other drugs and chemicals. Overall, the unique chemical structure and potential scientific applications of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide make it a promising area for future scientific research.
合成法
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate, followed by the reaction of the resulting compound with nitrobenzene and acetic anhydride. The final step involves the reaction of the resulting compound with 2-amino-2-methyl-1-propanol to yield the final product.
科学的研究の応用
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to have various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potential anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
特性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c18-12-3-1-11(2-4-12)17-20-16(26-21-17)10-9-15(23)19-13-5-7-14(8-6-13)22(24)25/h1-8H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUVKWDILUUMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


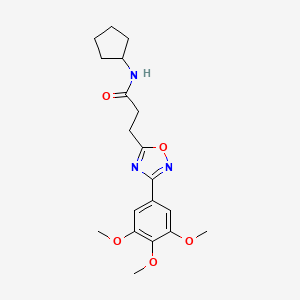
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
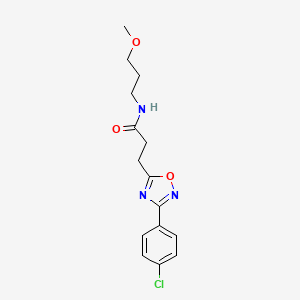
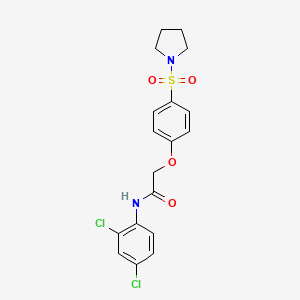
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
